

Spectroscopic Profile of 1H-Indazole-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-indazole-5-carboxylic Acid*

Cat. No.: B268021

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-indazole-5-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers and scientists engaged in the synthesis and characterization of novel indazole-based compounds.

Summary of Spectroscopic Data

The empirical formula for **1H-indazole-5-carboxylic acid** is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol. The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **1H-indazole-5-carboxylic acid** provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for **1H-Indazole-5-Carboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	s	1H	H3
~7.90	d	1H	H4
~7.70	d	1H	H6
~7.50	dd	1H	H7
~13.0 (broad)	s	1H	COOH
~13.5 (broad)	s	1H	NH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on typical values for indazole carboxylic acid derivatives.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **1H-Indazole-5-Carboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~168.0	COOH
~141.0	C7a
~135.0	C3
~128.0	C5
~125.0	C6
~122.0	C4
~121.0	C3a
~111.0	C7

Note: The chemical shifts are approximate and based on data for related 1H-indazole carboxylic acids.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1H-indazole-5-carboxylic acid** shows characteristic absorption bands for the carboxylic acid and the indazole ring system.

Table 3: IR Spectroscopic Data for **1H-Indazole-5-Carboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~3150	Medium	N-H stretch
1760-1690	Strong	C=O stretch (carboxylic acid)
~1620	Medium	C=C stretch (aromatic)
1320-1210	Strong	C-O stretch
1440-1395 & 950-910	Medium	O-H bend

Note: The IR absorption bands are characteristic for carboxylic acids and indazole derivatives.

[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for **1H-Indazole-5-Carboxylic Acid**

m/z	Interpretation
162	[M] ⁺ (Molecular Ion)
145	[M-OH] ⁺
117	[M-COOH] ⁺

Note: The fragmentation pattern is consistent with the structure of **1H-indazole-5-carboxylic acid**.

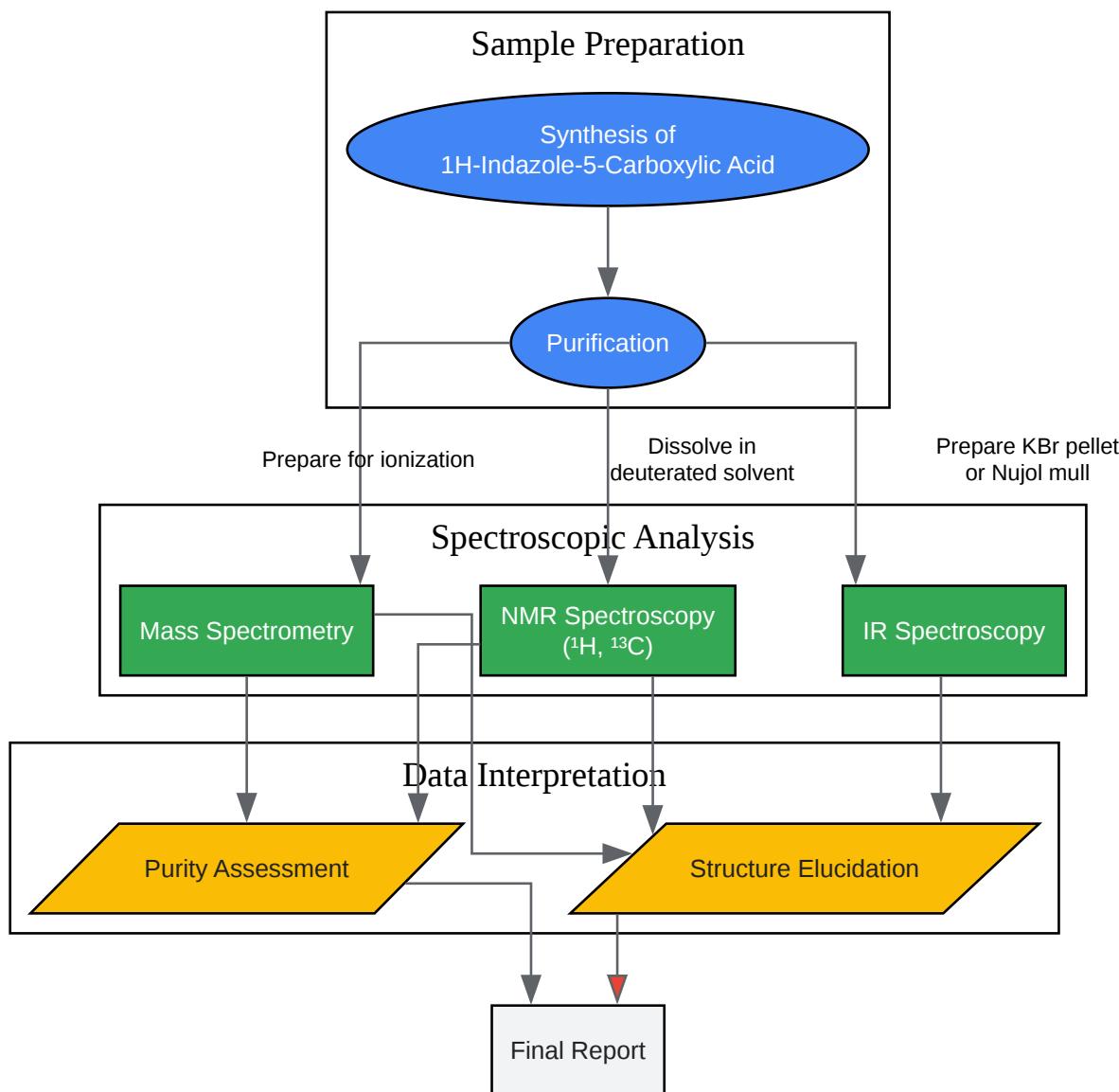
Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^1H NMR, data is reported as chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz. For ^{13}C NMR, chemical shifts are reported in ppm.[3]

Infrared (IR) Spectroscopy


IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹. Absorption bands are reported in reciprocal centimeters (cm⁻¹).[3]

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule. [3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1H-indazole-5-carboxylic acid**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indazole-5-Carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b268021#spectroscopic-data-nmr-ir-ms-of-1h-indazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com